Cyclization Yield: p-Tolyl α-Ketothioester (4a) vs. α-Ketooxoester Analog
In PPh3-catalyzed cyclization with dimethyl acetylenedicarboxylate, the p-tolyl-substituted α-ketothioester 4a achieved 80% isolated yield of γ-butyrolactone 5a within 45 minutes at 25–30 °C [1]. The analogous α-ketooxoester required heating at 70 °C for 8–22 hours to effect the same transformation, and even then was limited to substrates bearing strongly electron-withdrawing nitro groups [1]. This demonstrates a >10-fold reduction in reaction time and a >50 °C temperature advantage, plus broader substrate tolerance.
| Evidence Dimension | Reaction yield and time for PPh3-catalyzed cyclization to γ-butyrolactone |
|---|---|
| Target Compound Data | 80% yield, 45 min, 25–30 °C (substrate 4a, p-tolyl) |
| Comparator Or Baseline | α-Ketooxoester: requires 70 °C, 8–22 h; limited to electron-deficient aryl groups |
| Quantified Difference | Yield: 80% vs. not reported under mild conditions; Time: 45 min vs. 480–1320 min; Temperature: 25–30 °C vs. 70 °C |
| Conditions | PPh3 (20 mol%), dimethyl acetylenedicarboxylate (1.2 equiv), dry toluene, ambient temperature |
Why This Matters
Procurement of this specific thioester enables rapid, high-yielding, room-temperature cyclization that is unattainable with the cheaper, more common oxoester analogs, directly reducing process time and energy costs in synthetic workflows.
- [1] Bankura, A., Saha, J., Maity, R., & Das, I. (2021). Non-Bonding 1,4-Sulphur–Oxygen Interaction Governs the Reactivity of α-Ketothioesters in Triphenylphosphine-Catalyzed Cyclization with Acetylenedicarboxylates. Advanced Synthesis & Catalysis, 363(4), 1014–1021. View Source
